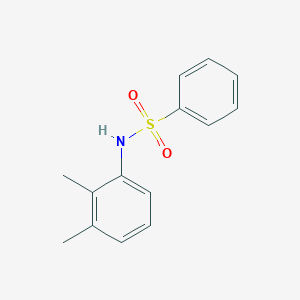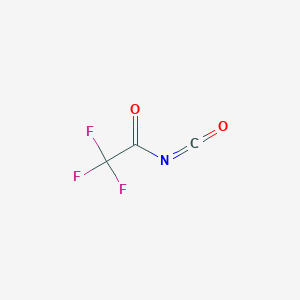
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one, also known as DBZ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DBZ belongs to the class of benzoxazepine compounds and has shown promising results in various biological assays.
Mécanisme D'action
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one inhibits the Notch signaling pathway by binding to the extracellular domain of the Notch receptor. This prevents the cleavage of the Notch receptor by the γ-secretase enzyme, which is necessary for the activation of the pathway. As a result, downstream targets of the Notch pathway, such as Hes1 and Hey1, are not activated, leading to the suppression of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to the prevention of neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has several advantages as a research tool. It is a potent and selective inhibitor of the Notch pathway, making it a valuable tool for studying the role of Notch signaling in different biological systems. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in some assays. Additionally, this compound has not been extensively studied in vivo, so its effects in whole organisms are not well understood.
Orientations Futures
There are several future directions for research on 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one. One area of interest is the development of more potent and selective Notch inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound in vivo, particularly in animal models of cancer and neurodegenerative diseases. Additionally, this compound could be studied in combination with other therapies to determine its potential as a synergistic treatment option. Finally, the Notch pathway plays a role in various biological systems, so this compound could be studied in other contexts, such as stem cell differentiation and immune cell function.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. Its potential therapeutic applications in cancer and neurodegenerative diseases make it a valuable research tool. Future research could lead to the development of more potent and selective Notch inhibitors and a better understanding of the effects of this compound in vivo.
Méthodes De Synthèse
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can be synthesized using a one-pot reaction from readily available starting materials. The synthesis involves the condensation of 2-aminopyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base, followed by a cyclization step to form the benzoxazepine ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has been studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been found to inhibit the Notch signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been linked to the suppression of tumor growth and the prevention of neurodegenerative diseases.
Propriétés
Numéro CAS |
134894-53-4 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C14H12N2O2/c1-9-5-6-11-12(8-9)18-13-10(4-3-7-15-13)14(17)16(11)2/h3-8H,1-2H3 |
Clé InChI |
TXTGKJLFUVMVAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)C |
Autres numéros CAS |
134894-53-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)


